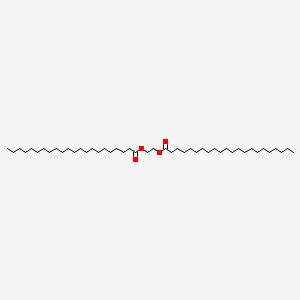

Ethylene didocosanoate

Description

Ethylene didocosanoate (CAS 79416-55-0) is a diester derived from ethylene glycol and two docosanoic acid (C22:0 fatty acid) molecules. Its molecular formula is C₄₆H₈₈O₄ (calculated molecular weight: 705.18 g/mol), though discrepancies in reported molecular weights (e.g., 737.23 g/mol for related compounds) suggest variations in synthesis or purity . This long-chain ester is characterized by high hydrophobicity, making it suitable for applications in cosmetics as an emollient or viscosity modifier . Its structural analogs include glycol diesters, metallic soaps, and branched diesters, each with distinct physicochemical and functional properties.

Properties

CAS No. |

79416-55-0 |

|---|---|

Molecular Formula |

C46H90O4 |

Molecular Weight |

707.2 g/mol |

IUPAC Name |

2-docosanoyloxyethyl docosanoate |

InChI |

InChI=1S/C46H90O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(47)49-43-44-50-46(48)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |

InChI Key |

ZAXRTBFZGJJUGM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |

Other CAS No. |

79416-55-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Ethylene Didocosanoate vs. Glycol Dilaurate (CAS 624-04-4)

- Structure: this compound features two C22 alkyl chains, whereas glycol dilaurate (ethylene glycol dilaurate) has two C12 chains.

- Molecular Weight: this compound (705.18 g/mol) has a significantly higher molecular weight than glycol dilaurate (428.6 g/mol) due to its longer alkyl chains .

- Applications: Both are used in cosmetics, but glycol dilaurate’s shorter chains improve solubility in polar formulations, whereas this compound’s long chains enhance film-forming and moisture-locking capabilities .

This compound vs. 2-Hydroxypropane-1,3-diyl Didocosanoate (CAS 94201-62-4)

- Molecular Weight: 737.23 g/mol (vs. 705.18 g/mol for this compound), reflecting its branched structure .

This compound vs. Lead Didocosanoate (CAS 29597-84-0)

- Structure: Lead didocosanoate is a lead salt of docosanoic acid, lacking the ester linkage present in this compound.

- Applications: Historically used as a lubricant or stabilizer, lead didocosanoate is now restricted due to toxicity concerns, as highlighted in Toyota’s banned substances list . This compound, in contrast, is compliant with cosmetic safety regulations .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C, inferred) | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | C₄₆H₈₈O₄ | 705.18 | ~80–90* | Insoluble in water | Cosmetics, lubricants |

| Glycol dilaurate | C₂₆H₅₀O₄ | 428.6 | ~40–50 | Low polarity solvents | Cosmetics, surfactants |

| 2-Hydroxypropane-1,3-diyl didocosanoate | C₄₇H₉₂O₅ | 737.23 | ~85–95* | Organic solvents | Polymers, specialty coatings |

| Lead didocosanoate | C₄₄H₈₆O₄Pb | 922.03 | >100 | Nonpolar solvents | Banned industrial uses |

Functional and Regulatory Differences

- Hydrophobicity: this compound’s C22 chains confer superior water resistance compared to shorter-chain diesters like glycol dilaurate .

- Toxicity: Lead didocosanoate’s inclusion in Toyota’s banned substances list underscores its environmental and health risks, whereas this compound is deemed safe for topical use in cosmetics .

- Market Viability: this compound’s niche applications contrast with the broader industrial use of analogs like 2-hydroxypropane derivatives, which are prioritized in polymer research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.